3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazol-4-amine core substituted with a 3-methoxyphenyl group at position 3 and a 3-(trifluoromethyl)benzylsulfanyl moiety at position 3. Its molecular formula is C₁₇H₁₄F₃N₄OS, with a molecular weight of 394.38 g/mol. The structure has been confirmed via NMR and X-ray crystallography in related triazole derivatives . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions .
Properties
Molecular Formula |
C17H15F3N4OS |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H15F3N4OS/c1-25-14-7-3-5-12(9-14)15-22-23-16(24(15)21)26-10-11-4-2-6-13(8-11)17(18,19)20/h2-9H,10,21H2,1H3 |
InChI Key |
DKRARRXBQSAMMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. These methods often include the use of high-throughput reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key analogs differ in substituents on the triazole ring and benzylsulfanyl group:
Key Research Findings
QSAR Insights :
- Electron-deficient substituents (CF₃, Cl) correlate with enhanced antimicrobial activity by increasing electrophilicity and target binding .
- Hydrophobic substituents (e.g., benzylsulfanyl) improve penetration through lipid bilayers .
Thermodynamic Stability :
- The trifluoromethyl group stabilizes the triazole core against metabolic degradation, as shown in pharmacokinetic studies of related compounds .
Crystal Packing :
- X-ray data reveal that derivatives with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit tighter crystal packing, reducing solubility but improving thermal stability .
Biological Activity
The compound 3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antimicrobial, antiviral, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring, a methoxyphenyl group, and a trifluoromethylbenzyl sulfanyl moiety, which contribute to its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been evaluated against various bacterial strains. A study indicated that triazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli : MIC values ranged from 6.25 to 12.5 μmol/mL.
- Staphylococcus aureus : Showed activity comparable to that of Ciprofloxacin with MIC values around 18 μmol/mL .
These findings suggest that the compound may possess broad-spectrum antimicrobial properties.
Anticancer Activity
The potential anticancer properties of triazoles are well-documented in literature. Compounds similar to 3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | MCF-7 (Breast Cancer) | 10 |
| Triazole B | HeLa (Cervical Cancer) | 5 |
These results indicate that modifications in the triazole structure can lead to enhanced anticancer activity .
The mechanisms underlying the biological activities of triazoles generally involve:
- Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for microbial growth and viral replication.
- Disruption of Cell Membrane Integrity : Some derivatives affect membrane permeability, leading to cell death.
- Induction of Apoptosis : In cancer cells, certain triazoles trigger apoptotic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of benzimidazole-triazole hybrids that exhibited improved biological activity compared to their precursors. These hybrids demonstrated enhanced efficacy against resistant bacterial strains and showed lower toxicity profiles in preliminary animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
